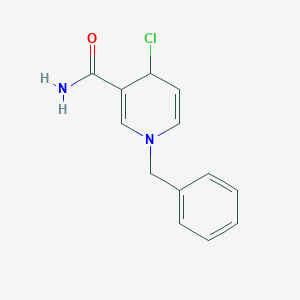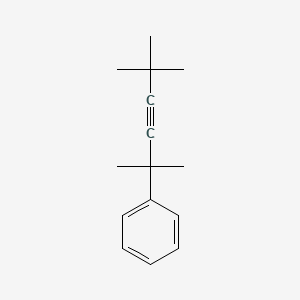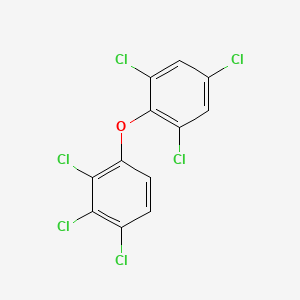![molecular formula C20H9F15O2 B14332874 [1,1'-Biphenyl]-3-yl pentadecafluorooctanoate CAS No. 110262-36-7](/img/structure/B14332874.png)
[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-3-yl pentadecafluorooctanoate: is a synthetic organic compound characterized by a biphenyl group attached to a pentadecafluorooctanoate moiety. This compound is notable for its unique chemical structure, which combines the aromatic biphenyl with a highly fluorinated alkyl chain, imparting distinct physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate typically involves the esterification of [1,1’-biphenyl]-3-ol with pentadecafluorooctanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also integral to industrial processes to minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The biphenyl moiety can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, although the highly fluorinated chain is generally resistant to reduction.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Biphenyl quinones
Reduction: Reduced biphenyl derivatives
Substitution: Halogenated biphenyl compounds
科学的研究の応用
Chemistry
In chemistry, [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate is used as a model compound to study the effects of fluorination on aromatic systems. Its unique structure makes it a valuable reference in the development of new fluorinated materials.
Biology
The compound’s fluorinated chain imparts hydrophobic properties, making it useful in studying membrane interactions and protein-lipid interactions in biological systems.
Medicine
Research into the biomedical applications of [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate includes its potential use in drug delivery systems, where its hydrophobic nature can aid in the encapsulation and controlled release of therapeutic agents.
Industry
In industry, the compound is explored for its potential in creating advanced materials with unique surface properties, such as non-stick coatings and water-repellent surfaces.
作用機序
The mechanism by which [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate exerts its effects is largely dependent on its interaction with molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the fluorinated chain can interact with hydrophobic regions, altering the conformation and function of target molecules.
類似化合物との比較
Similar Compounds
- [1,1’-Biphenyl]-4-yl pentadecafluorooctanoate
- [1,1’-Biphenyl]-2-yl pentadecafluorooctanoate
- [1,1’-Biphenyl]-3-yl perfluorooctanoate
Uniqueness
Compared to its analogs, [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate is unique due to the position of the biphenyl attachment, which influences its reactivity and interaction with other molecules. The specific placement of the biphenyl group can affect the compound’s physical properties, such as melting point and solubility, making it distinct in its applications.
特性
CAS番号 |
110262-36-7 |
|---|---|
分子式 |
C20H9F15O2 |
分子量 |
566.3 g/mol |
IUPAC名 |
(3-phenylphenyl) 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |
InChI |
InChI=1S/C20H9F15O2/c21-14(22,13(36)37-12-8-4-7-11(9-12)10-5-2-1-3-6-10)15(23,24)16(25,26)17(27,28)18(29,30)19(31,32)20(33,34)35/h1-9H |
InChIキー |
PFGXNEBHAPDZPU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)OC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde](/img/structure/B14332792.png)


![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride](/img/structure/B14332814.png)
![4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline](/img/structure/B14332821.png)
![2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14332825.png)



![Bis[bis(diphenylphosphanyl)methyl]mercury](/img/structure/B14332849.png)




